Cas no 949376-83-4 (1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide)

1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide is a sulfonamide derivative featuring a cyano-substituted phenyl ring and a cyclopropylamine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the sulfonamide group enhances its binding affinity to target proteins, while the cyano and cyclopropyl substituents contribute to its metabolic stability and selectivity. Its well-defined structure and high purity make it suitable for use in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions, ensuring reproducibility in research applications.
1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide structure
949376-83-4 structure
Product Name:1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide
CAS No:949376-83-4
MF:C11H12N2O2S
MW:236.290181159973
CID:2174208
Update Time:2025-05-20

1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Cyanophenyl)-n-cyclopropylmethanesulfonamide
    • AM101694
    • Z165167086
    • 1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide
    • Inchi: 1S/C11H12N2O2S/c12-7-9-1-3-10(4-2-9)8-16(14,15)13-11-5-6-11/h1-4,11,13H,5-6,8H2
    • InChI Key: NNUWCTSFQYVIPZ-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(C#N)=CC=1)(NC1CC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 378
  • XLogP3: 1.1
  • Topological Polar Surface Area: 78.3

1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide Pricemore >>

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Additional information on 1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide

Introduction to 1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide (CAS No. 949376-83-4)

1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide, identified by its Chemical Abstracts Service (CAS) number 949376-83-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a cyano group and a cyclopropylmethylsulfonamide moiety, contribute to its unique chemical properties and make it a subject of interest for further exploration in drug discovery and development.

The nomenclature of this compound provides insight into its molecular architecture. The 4-cyanophenyl group indicates the presence of a phenyl ring substituted with a cyano functional group at the fourth position, while the N-cyclopropylmethanesulfonamide moiety suggests a sulfonamide linkage connected to a cyclopropylmethyl group. This combination of structural elements imparts specific electronic and steric properties that can influence its interactions with biological targets.

In recent years, sulfonamides have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The 1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide structure is particularly intriguing because it merges two pharmacophoric elements that are known to enhance binding affinity and selectivity towards biological receptors.

One of the most compelling aspects of this compound is its potential as a lead molecule in the development of novel therapeutics. The cyano group in the phenyl ring can serve as a hydrogen bond acceptor, improving interactions with polar residues in protein targets. Meanwhile, the cyclopropylmethylsulfonamide part can provide steric hindrance and electronic modulation, which are crucial for optimizing drug-like properties such as solubility, permeability, and metabolic stability.

Recent studies have highlighted the importance of sulfonamides in modulating enzyme activity and receptor binding. For instance, derivatives of sulfonamides have been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and carbonic anhydrase, which are critical in various metabolic pathways. The 1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide molecule may exhibit similar inhibitory effects, making it a valuable candidate for further pharmacological investigation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyano group typically involves cyanation reactions, while the sulfonamide formation is achieved through sulfonylation followed by amidation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the desired carbon-carbon bonds efficiently.

In terms of pharmacokinetic properties, the 1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide structure suggests potential advantages such as improved oral bioavailability and reduced clearance rates. The cyclopropyl ring can enhance lipophilicity, while the sulfonamide group may contribute to water solubility. These characteristics are essential for developing compounds that can achieve therapeutic efficacy with minimal dosing frequency.

Current research in medicinal chemistry emphasizes the design of molecules with enhanced target specificity and reduced side effects. The 1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide compound aligns with these goals by incorporating structural features that promote selective binding. Computational methods such as molecular docking and quantum mechanical calculations are being utilized to predict binding affinities and optimize interactions with biological targets.

The role of computational chemistry in drug discovery cannot be overstated. By leveraging computational tools, researchers can rapidly screen large libraries of compounds for potential hits before moving into expensive wet-lab experiments. The 1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide molecule serves as an excellent example of how computational approaches can guide experimental design and accelerate the development process.

Furthermore, green chemistry principles are increasingly being integrated into synthetic protocols to minimize environmental impact. Sustainable synthetic routes that employ catalytic methods and reduce waste generation are becoming standard practice in pharmaceutical research. The synthesis of 1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide could benefit from these advancements by adopting greener methodologies without compromising yield or purity.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique structural features make it suitable for exploring novel therapeutic modalities such as targeted protein degradation or modulating epigenetic mechanisms. These emerging fields represent cutting-edge approaches in drug development that could revolutionize how diseases are treated.

In conclusion,1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide (CAS No. 949376-83-4) is a promising compound with significant potential in pharmaceutical research. Its structural design incorporates elements known to enhance biological activity and drug-like properties, making it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve,this compound will likely play a crucial role in shaping future therapeutic strategies across multiple disease indications.

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